
12,13-Deoxytrichoverrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,13-Deoxytrichoverrin is a naturally occurring compound that belongs to the class of trichoverrins. It is known to possess potent antifungal and antibacterial properties, making it a promising candidate for the development of new drugs to combat infectious diseases.
Mécanisme D'action
The exact mechanism of action of 12,13-Deoxytrichoverrin is not fully understood. However, it is believed to work by disrupting the cell membrane of fungi and bacteria, leading to cell death. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
12,13-Deoxytrichoverrin has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of fungi and bacteria, reduce inflammation, and scavenge free radicals. It has also been shown to have a protective effect on liver cells, reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 12,13-Deoxytrichoverrin in lab experiments is its potent antimicrobial activity. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for research on 12,13-Deoxytrichoverrin. One area of interest is its potential use in the development of new drugs to combat infectious diseases. Another area of interest is its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Further research is needed to fully understand the mechanism of action of 12,13-Deoxytrichoverrin and to optimize its use in lab experiments.
Méthodes De Synthèse
12,13-Deoxytrichoverrin can be synthesized by the reaction of trichoverrin with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction results in the removal of the 12,13-dihydroxy group from trichoverrin, leading to the formation of 12,13-Deoxytrichoverrin. The purity of the synthesized compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
12,13-Deoxytrichoverrin has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. In addition, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
Numéro CAS |
123025-01-4 |
|---|---|
Nom du produit |
12,13-Deoxytrichoverrin |
Formule moléculaire |
C14H15Cl2N3O5S |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
[(1R,2R,7R,9S,11R)-2-[[(E)-5-hydroxy-3-methylpent-2-enoyl]oxymethyl]-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-11-yl] (2Z,4E,6S,7S)-6,7-dihydroxyocta-2,4-dienoate |
InChI |
InChI=1S/C29H40O8/c1-18-10-12-29(17-35-27(34)15-19(2)11-13-30)25(14-18)36-23-16-24(28(29,5)20(23)3)37-26(33)9-7-6-8-22(32)21(4)31/h6-9,14-15,21-25,30-32H,3,10-13,16-17H2,1-2,4-5H3/b8-6+,9-7-,19-15+/t21-,22-,23-,24+,25+,28-,29+/m0/s1 |
Clé InChI |
DQMXCXZEZVSOMG-CRBVBYKRSA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@](CC1)([C@@]3([C@@H](C[C@@H](C3=C)O2)OC(=O)/C=C\C=C\[C@@H]([C@H](C)O)O)C)COC(=O)/C=C(\C)/CCO |
SMILES |
CC1=CC2C(CC1)(C3(C(CC(C3=C)O2)OC(=O)C=CC=CC(C(C)O)O)C)COC(=O)C=C(C)CCO |
SMILES canonique |
CC1=CC2C(CC1)(C3(C(CC(C3=C)O2)OC(=O)C=CC=CC(C(C)O)O)C)COC(=O)C=C(C)CCO |
Synonymes |
12,13-deoxytrichoverrin 12,13-deoxytrichoverrin, (R)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



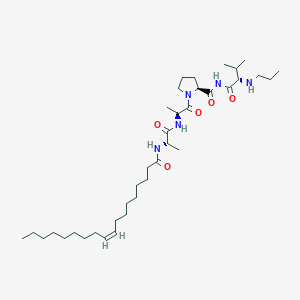
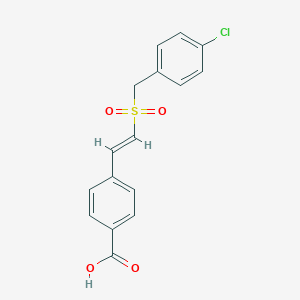
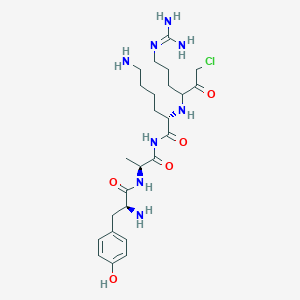
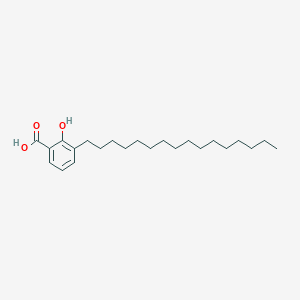
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)
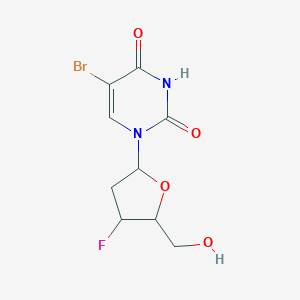
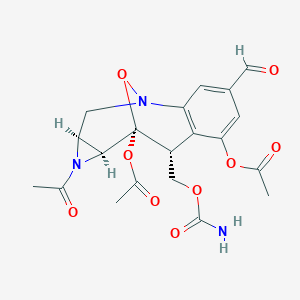
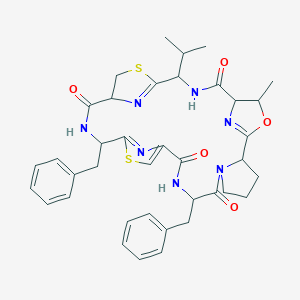

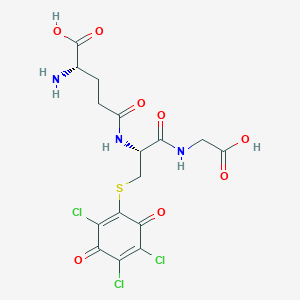

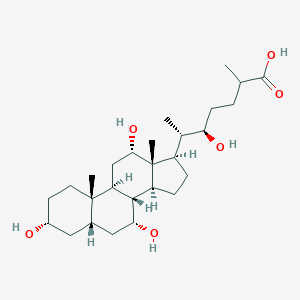
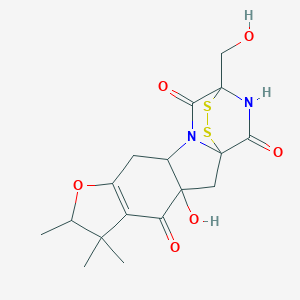
![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)